molecular formula C5H5BrN4S B2587983 5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole CAS No. 2378501-75-6

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole

Cat. No.: B2587983
CAS No.: 2378501-75-6
M. Wt: 233.09
InChI Key: PPWJEINLFHHKNT-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole is an organic compound that belongs to the class of azides and thiazoles. This compound is characterized by the presence of an azidomethyl group, a bromine atom, and a methyl group attached to a thiazole ring. Azides are known for their high reactivity, making them valuable intermediates in organic synthesis and various applications in material science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-(bromomethyl)-2-bromo-4-methyl-1,3-thiazole, is reacted with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. Additionally, the azido group can be reduced to an amine, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole is unique due to the presence of both azido and bromo groups on the thiazole ring, providing a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

5-(azidomethyl)-2-bromo-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN4S/c1-3-4(2-8-10-7)11-5(6)9-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWJEINLFHHKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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